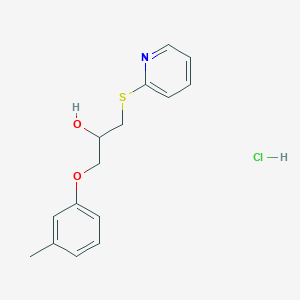
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride: is a synthetic organic compound that features a pyridine ring, a thioether linkage, and a tolyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-mercaptopyridine with an appropriate halogenated precursor to form the pyridin-2-ylthio group.
Introduction of the Tolyl Group: The next step involves the reaction of the intermediate with m-tolyl alcohol under suitable conditions to introduce the tolyloxy group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
作用機序
The mechanism of action of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine and tolyloxy groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)butan-2-ol hydrochloride: Similar structure but with a butanol backbone instead of a propanol backbone.
Uniqueness
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride is unique due to the specific positioning of the tolyloxy group and the length of the carbon chain. These structural features can influence the compound’s reactivity, binding properties, and overall efficacy in its applications.
特性
IUPAC Name |
1-(3-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-12-5-4-6-14(9-12)18-10-13(17)11-19-15-7-2-3-8-16-15;/h2-9,13,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJQAUDMUKSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














